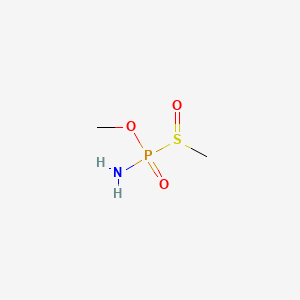
Methamidophos sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methamidophos sulfoxide is a useful research compound. Its molecular formula is C2H8NO3PS and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methamidophos sulfoxide, a metabolite of the organophosphate pesticide methamidophos, is recognized for its biological activity, particularly its effects on cholinergic systems. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Overview of this compound
Methamidophos is an organophosphate that acts primarily as an insecticide. Its sulfoxide derivative is formed through metabolic processes in organisms and exhibits significant biological activity. The compound primarily inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, which can cause cholinergic toxicity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of AChE. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. When inhibited, acetylcholine levels rise, resulting in prolonged stimulation of postsynaptic receptors. This can lead to symptoms associated with cholinergic toxicity, such as muscle twitching, respiratory distress, and potentially death due to respiratory failure.
Acute Toxicity
Acute exposure to this compound has been documented to cause severe cholinergic symptoms. Studies indicate that the compound can lead to significant inhibition of AChE in various animal models:
- Rats : Ingesting doses as low as 1 ppm resulted in measurable AChE inhibition in plasma and red blood cells (RBC) .
- Dogs : Similar studies showed that doses above 5 ppm led to significant AChE inhibition .
Chronic Toxicity
Chronic exposure assessments have revealed that prolonged ingestion or inhalation can result in cumulative toxic effects:
- Neurotoxicity : Chronic exposure has been linked to reduced brain AChE activity, with no observed effect level (NOEL) determined at approximately 1 ppm .
- Reproductive Effects : Studies suggest potential reproductive toxicity, although specific mechanisms remain under investigation .
Case Studies
Several case studies highlight the clinical implications of this compound exposure:
- Pediatric Poisoning Case : A 15-month-old girl presented with prolonged cholinergic symptoms following suspected methamidophos exposure. Initial treatment involved atropine administration, which successfully managed her symptoms over a ten-day period . This case underscores the need for vigilant monitoring and rapid intervention in cases of organophosphate poisoning.
- Occupational Exposure : Reports from agricultural workers indicate that exposure to methamidophos has resulted in acute illness characterized by cholinergic symptoms. A study noted a significant correlation between application tasks involving methamidophos and reported illnesses .
Metabolism and Degradation
Methamidophos is primarily metabolized through hydrolysis, resulting in several metabolites including dimethyl phosphoric acid derivatives. The compound's degradation products have also been studied for their biological activities:
- Metabolites : Notable metabolites include phosphoric acid and O,S-dimethyl thiophosphoric acid, which also exhibit varying degrees of toxicity .
Summary Table of Biological Activity
| Parameter | Value/Description |
|---|---|
| Primary Activity | AChE inhibition |
| Acute NOEL | 1 ppm |
| Chronic NOEL | 1 ppm |
| Common Symptoms | Muscle twitching, respiratory distress |
| Metabolites Identified | Phosphoric acid, dimethyl thiophosphate |
Properties
CAS No. |
83498-80-0 |
|---|---|
Molecular Formula |
C2H8NO3PS |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
[amino(methylsulfinyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H8NO3PS/c1-6-7(3,4)8(2)5/h1-2H3,(H2,3,4) |
InChI Key |
BFDSAOZPSRCMAO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















